9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride
Description
Historical Context and Discovery
The development of this compound emerged from broader research into bicyclic amine systems that gained significant momentum in the mid-20th century. The foundational work in this area can be traced to investigations of tropane alkaloids and related bicyclic structures, which provided the synthetic blueprint for more complex heterocyclic systems. Early research focused on the synthesis of 9-azabicyclo[4.2.1]nonane systems, commonly referred to as homotropanes, which served as structural analogs to naturally occurring alkaloids.
The historical significance of these bicyclic frameworks became apparent through their connection to biologically active natural products. The quinuclidine alkaloids, including quinine, demonstrated the therapeutic potential of rigid bicyclic amine structures, with quinine being used to treat malaria as early as 1631 in Rome. This early recognition of the biological importance of constrained nitrogen-containing bicycles provided the impetus for synthetic chemists to develop methods for accessing related structures, including the oxa-aza variants.
Research into the specific 9-oxa-3-azabicyclo[4.2.1]nonane system gained particular attention through studies investigating structure-activity relationships of bicyclic amines. Investigations into diaryl-substituted bicyclic amines revealed that these scarcely investigated compounds possessed antiprotozoal properties against Plasmodium falciparum and Trypanosoma brucei rhodesiense, the causative organisms of malaria and sleeping sickness. These findings highlighted the potential therapeutic applications of bicyclic amine derivatives and spurred further research into synthetic methodologies for accessing diverse structural variants.
The development of reliable synthetic approaches to 9-oxa-3-azabicyclo[4.2.1]nonane derivatives represents a significant achievement in heterocyclic chemistry. Early synthetic efforts focused on ring expansion reactions and transannular cyclizations, but these methods often suffered from poor selectivity and modest yields. The introduction of more sophisticated synthetic strategies, including intramolecular 1,3-dipolar cycloaddition reactions, marked a turning point in the field and enabled access to single diastereoisomers with high efficiency.
Significance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry stems from its unique structural features and synthetic accessibility. Heterocyclic amines constitute a fundamental class of compounds in organic chemistry, with biological functions ranging from essential vitamins to carcinogenic compounds. The incorporation of both oxygen and nitrogen heteroatoms within a bicyclic framework creates a distinctive molecular architecture that exhibits enhanced reactivity and selectivity compared to monocyclic analogs.
The bicyclic nature of this compound contributes to conformational rigidity, which has profound implications for both chemical reactivity and biological activity. Unlike flexible chain compounds, the constrained geometry of 9-oxa-3-azabicyclo[4.2.1]nonane systems ensures predictable three-dimensional arrangements of functional groups, making them valuable scaffolds for drug design and catalysis. This structural constraint also influences the basicity and nucleophilicity of the nitrogen center, with bicyclic amines typically exhibiting altered chemical properties compared to their acyclic counterparts.
Recent advances in heterocyclic chemistry have demonstrated the versatility of oxa-aza bicyclic systems as building blocks for complex molecular architectures. The synthesis of polyhydroxylated 9-oxa-1-azabicyclo[4.2.1]nonanes through intramolecular 1,3-dipolar cycloaddition reactions has yielded single diastereoisomers with high efficiency. These reactions involve omega-unsaturated nitrones derived from carbohydrate precursors, demonstrating the potential for incorporating these bicyclic systems into biologically relevant molecular frameworks.
The synthetic methodology for accessing 9-oxa-3-azabicyclo[4.2.1]nonane derivatives has benefited from developments in asymmetric synthesis and catalysis. The use of chiral ionic liquids in cycloaddition reactions has enabled the exclusive formation of desired stereoisomers, representing a significant advancement in stereoselective synthesis. This level of stereochemical control is particularly important for pharmaceutical applications, where different stereoisomers can exhibit dramatically different biological activities.
Positioning Within Bicyclic Amine Research
Within the broader context of bicyclic amine research, this compound occupies a unique position due to its structural relationship to both tropane and quinuclidine alkaloids. The compound can be viewed as a hybrid structure that combines elements of both families, with the oxygen bridge providing additional conformational constraints and potential hydrogen bonding sites. This positioning makes it an important model compound for understanding structure-activity relationships in bicyclic amine systems.
Research into bicyclic amines has revealed distinctive patterns in nitrogen inversion barriers that are influenced by ring size and bridging elements. Studies on nitrogen inversion in cyclic amines have shown that nitrogen inversion-rotation barriers increase smoothly when transitioning from larger ring systems to smaller homologous systems. The bicyclic effect, characterized by unusually high nitrogen inversion barriers in compounds such as 7-azabicyclo[2.2.1]heptanes, provides insight into the conformational dynamics of constrained nitrogen centers.
Table 1: Comparative Nitrogen Inversion Barriers in Bicyclic Amines
| Compound | Ring System | Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Quinuclidine | [2.2.2] | 11.3 | |
| 3-Hydroxyquinuclidine | [2.2.2] | 9.9 | |
| Tropane | [3.2.1] | Variable | |
| 9-Azabicyclo[4.2.1]nonane | [4.2.1] | Under investigation |
The positioning of 9-oxa-3-azabicyclo[4.2.1]nonane within bicyclic amine research is further enhanced by its potential biological activities. Bicyclic amines have demonstrated significant antimicrobial properties, with over 200 derivatives synthesized to investigate antitrypanosomal and antiplasmodial activities. The incorporation of oxygen into the bicyclic framework may modulate these activities through altered binding interactions and pharmacokinetic properties.
The synthetic approaches to 9-azabicyclo[4.2.1]nonane systems have provided valuable insights into general strategies for bicyclic amine construction. Methods ranging from ring expansion reactions to transannular cyclizations have been developed, each with distinct advantages and limitations. The evolution of these synthetic methodologies reflects the broader development of heterocyclic chemistry and demonstrates the importance of bicyclic amines as synthetic targets.
Nomenclature and Structural Classification
The nomenclature of this compound follows the systematic naming conventions established for bicyclic heterocycles. The designation "bicyclo[4.2.1]nonane" indicates a nine-membered system with two rings sharing common atoms, where the numbers in brackets represent the number of atoms in each bridge connecting the bridgehead atoms. The prefixes "9-oxa" and "3-aza" specify the positions of the oxygen and nitrogen heteroatoms within the bicyclic framework.
Table 2: Structural Parameters of this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄ClNO | |
| Molecular Weight | 163.65 g/mol | |
| PubChem CID | 55302128 (free base) | |
| CAS Number | 1949816-66-3 (HCl salt) | |
| IUPAC Name | This compound |
The structural classification of this compound places it within several overlapping categories of heterocyclic systems. As a bicyclic amine, it belongs to the broader family of constrained nitrogen-containing heterocycles. The presence of oxygen as a second heteroatom classifies it as a mixed heteroatom bicycle, distinguishing it from purely nitrogen-containing systems such as quinuclidine or purely oxygen-containing systems such as bicyclic ethers.
The stereochemical aspects of 9-oxa-3-azabicyclo[4.2.1]nonane are particularly important for understanding its chemical behavior and potential applications. Different stereoisomers of the compound have been characterized, including the (1S,6R) configuration that represents a specific spatial arrangement of substituents around the bicyclic framework. This stereochemical diversity adds another layer of complexity to the nomenclature and classification of these compounds.
The hydrochloride salt form represents a common strategy for improving the physical and chemical properties of amine-containing compounds. The formation of the hydrochloride salt typically enhances water solubility and stability compared to the free base, making it more suitable for pharmaceutical applications and synthetic manipulations. This salt formation is particularly important for bicyclic amines, which often exhibit limited solubility in aqueous media.
Properties
IUPAC Name |
9-oxa-3-azabicyclo[4.2.1]nonane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7-5-8-4-3-6(1)9-7;/h6-8H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQQCGDNOUUZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC1O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions
Cyclization reactions are a primary method for synthesizing this compound. These reactions typically involve the intramolecular cyclization of suitable precursors. The choice of solvent and catalyst is crucial for the efficiency and selectivity of the reaction.
Reaction Conditions
The reaction conditions can vary significantly depending on the specific synthetic route chosen. For instance, reactions may be conducted under reflux conditions to ensure complete conversion of starting materials.
Analysis of Synthesis Methods
| Synthesis Method | Solvents | Catalysts | Reaction Conditions |
|---|---|---|---|
| Cyclization Reactions | Alcohols, Ethers | Transition Metals, Acid-Base Catalysts | Reflux Conditions |
| Intramolecular Cycloaddition | Similar to cyclization reactions | Transition Metals | Controlled Temperature |
Chemical Reactions Analysis
Types of Reactions: 9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups or ring structures.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of 9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride includes a bicyclic framework with an oxygen atom integrated into one of the rings, providing unique properties that are advantageous for receptor interactions and enzyme inhibition. The synthesis of this compound typically involves cyclization reactions of appropriate precursors, which can vary significantly based on the chosen synthetic route. Commonly used solvents include alcohols or ethers, and catalysts may involve transition metals or acid-base catalysts to facilitate the reaction efficiently .
Receptor Interaction
One of the primary applications of this compound is its role as an orexin receptor antagonist. Orexin receptors, specifically orexin-1 and orexin-2, are involved in regulating arousal, appetite, and sleep . The antagonism of these receptors has potential therapeutic implications for various disorders, including:
- Sleep Disorders : Compounds targeting orexin receptors are being explored for their ability to promote sleep and treat insomnia.
- Anxiety Disorders : The modulation of orexin signaling may provide new avenues for anxiety treatment.
- Addiction Disorders : Orexin antagonists could play a role in managing addiction-related behaviors by affecting reward pathways in the brain .
Case Study Insights
A notable study demonstrated that constrained diazepanes with a 3,9-diazabicyclo[4.2.1]nonane core exhibited good oral bioavailability and sleep-promoting activity in a rat EEG model . This highlights the compound's potential efficacy in treating sleep disorders.
Potential Therapeutic Applications
| Application Area | Details |
|---|---|
| Sleep Disorders | Orexin receptor antagonists may promote sleep by blocking excitatory neuropeptides involved in arousal. |
| Anxiety Disorders | Targeting orexin receptors can modulate anxiety-related pathways, offering new treatment options. |
| Addiction Disorders | Orexin antagonists may reduce cravings and withdrawal symptoms associated with substance use disorders. |
| Cognitive Dysfunction | Research suggests potential benefits in cognitive enhancement through orexin modulation. |
Research Findings
Recent findings indicate that compounds derived from this compound have shown promise in preclinical studies for their ability to interact with various biological targets, leading to significant effects on behavior and physiology . The ongoing exploration of these compounds continues to reveal their potential across multiple therapeutic areas.
Mechanism of Action
The mechanism of action of 9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Variations and Pharmacological Relevance
The table below summarizes key structural and functional differences between 9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride and related compounds:
Key Observations
Bicyclic System Stability: The [3.3.1] system (e.g., 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane) exhibits higher thermodynamic stability than the [4.2.1] framework due to reduced ring strain, as demonstrated in hydride reduction studies . Despite lower stability, [4.2.1] systems like 9-Oxa-3-azabicyclo[4.2.1]nonane are synthetically accessible via cycloaddition reactions catalyzed by transition metals (75% yield for 9-oxabicyclo[4.2.1]nonane) .
Pharmacological Activity: Neurological Targets: 3,9-Diazabicyclo[4.2.1]nonane derivatives show curare-like activity and strong affinity for α4β2 nAChR subtypes, making them candidates for neurodegenerative therapies . Toxicity vs. Therapy: Anatoxin A, a natural [4.2.1] analog, acts as a potent nAChR agonist but is toxic, whereas synthetic derivatives like 9-Oxa-3-azabicyclo[4.2.1]nonane avoid acute toxicity through structural modifications (e.g., oxa substitution) .
Functional Group Impact: The introduction of a carboxylic acid group in 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid HCl enhances polarity but may reduce blood-brain barrier permeability compared to the simpler hydrochloride salt of the [4.2.1] analog . Methyl or benzyl substitutions on nitrogen (e.g., 9-methyl-3,9-diazabicyclo[4.2.1]nonane) improve receptor binding specificity but may alter metabolic clearance .
Biological Activity
9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride is a bicyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique bicyclic structure that includes both nitrogen and oxygen atoms, which contribute to its reactivity and biological properties. Various synthetic methods have been developed to produce this compound, typically involving nucleophilic substitutions and cyclization reactions.
Synthesis Overview:
- Method: Catalytic [6π + 2π]-cycloaddition using N-carbocholesteroxyazepine and terminal alkynes.
- Yield: High yields ranging from 79% to 95% have been reported for the synthesis of derivatives like 9-azabicyclo[4.2.1]nona-2,4,7-trienes.
Biological Activity
Research indicates that this compound exhibits significant antimicrobial and antioxidant properties:
- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
- Antioxidant Activity: It may mitigate oxidative stress in biological systems, which is crucial for preventing cellular damage.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structure allows it to bind effectively, potentially inhibiting their activity or altering their function.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Azabicyclo[3.3.1]nonane | Similar bicyclic structure without oxygen | Different reactivity profile |
| 9-Oxa-bicyclo[4.2.0]octane | Contains oxygen but lacks nitrogen | Different biological activity |
| 1-Azabicyclo[2.2.2]octane | Nitrogen within a smaller bicyclic framework | Enhanced stability but lower reactivity |
This table illustrates how the presence of both nitrogen and oxygen in the larger bicyclic system of this compound may enhance its biological activity compared to other compounds.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antiprotozoal Activity: A study demonstrated that derivatives of azabicyclo-nonanes exhibited potent antiprotozoal activity against Plasmodium falciparum with IC50 values in the submicromolar range (0.023–0.694 µM) depending on substituents on the pyrimidine scaffold .
- Enzyme Inhibition Studies: Research has focused on how this compound can inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound in drug development.
Q & A
Q. What are the recommended safety protocols for handling 9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride in laboratory settings?
Methodological Answer:
- Hazard Mitigation: Prioritize PPE (gloves, lab coat, goggles) due to potential respiratory and CNS irritation risks, as indicated by safety data for structurally similar bicyclic amines .
- Ventilation: Use fume hoods for weighing or handling bulk quantities to avoid inhalation exposure.
- Waste Disposal: Follow institutional guidelines for halogenated organic salts, as hydrochloride derivatives may require specialized disposal.
- Validation: Note that this compound is not validated for medical use; restrict applications to experimental chemistry or pharmacology research .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
- HPLC/MS: Use reverse-phase HPLC coupled with mass spectrometry to confirm molecular weight and detect impurities (e.g., residual solvents or byproducts) .
- NMR Spectroscopy: Compare H and C NMR spectra with literature data to verify bicyclic scaffold integrity and hydrochloride counterion presence.
- Elemental Analysis: Validate empirical formula (CHClNO) via combustion analysis, focusing on nitrogen and chlorine content .
Q. What synthetic routes are typically employed for bicyclic azabicyclo compounds like this one?
Methodological Answer:
- Scaffold Construction:
- Ring-Closing Metathesis (RCM): Utilize Grubbs catalysts to form the bicyclic framework, followed by functional group interconversion to introduce the oxa and aza moieties.
- Mitsunobu Reaction: For oxygen insertion (oxa group), employ diethyl azodicarboxylate (DEAD) and triphenylphosphine under anhydrous conditions .
- Hydrochloride Formation: Precipitate the free base with HCl gas in dichloromethane, then recrystallize from ethanol/ether mixtures .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for derivatizing this compound?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for functionalization (e.g., amidation or alkylation) .
- Machine Learning: Train models on existing bicyclic amine reaction datasets to predict optimal solvents, catalysts, and temperatures. Tools like ICReDD’s integrated computational-experimental workflows reduce trial-and-error experimentation by >50% .
- Validation: Cross-reference computational predictions with small-scale experimental trials (e.g., 0.1 mmol scale) to refine parameters before scaling up .
Q. What strategies resolve contradictions in pharmacological activity data for bicyclic amine derivatives?
Methodological Answer:
- Data Triangulation:
- Assay Reproducibility: Replicate experiments across multiple cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific effects.
- Metabolic Stability Testing: Use liver microsome assays to determine if metabolite interference explains discrepancies in IC values .
- Structural Dynamics: Perform molecular dynamics simulations to assess ligand-receptor binding stability under physiological pH and salinity conditions .
- Peer Review: Collaborate with independent labs to validate findings, ensuring methodological transparency (e.g., full disclosure of buffer compositions and incubation times) .
Q. How can researchers design experiments to probe the stereoelectronic effects of the oxa and aza groups in this compound?
Methodological Answer:
- Electron Density Mapping:
- Reactivity Profiling:
- Kinetic Isotope Effects (KIE): Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps affected by the oxa group.
- Electrochemical Analysis: Perform cyclic voltammetry to measure redox potentials, revealing electron-donating/withdrawing effects of the heteroatoms .
Q. What advanced separation techniques are suitable for isolating enantiomers of this bicyclic compound?
Methodological Answer:
- Chiral Chromatography: Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases, optimizing for resolution (R > 1.5) .
- Crystallization-Induced Diastereomer Resolution: React the racemic mixture with a chiral resolving agent (e.g., L-tartaric acid) and recrystallize from acetonitrile .
- Capillary Electrophoresis (CE): Employ sulfated β-cyclodextrin as a chiral selector in borate buffer (pH 9.2) to achieve baseline separation .
Data Contradiction & Validation
Q. How should researchers address batch-to-batch variability in synthetic yields?
Methodological Answer:
- Root-Cause Analysis:
- DoE Optimization: Use a factorial design (e.g., 2 matrix) to test variables like temperature, catalyst loading, and stirring rate, then apply ANOVA to pinpoint critical factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
